molecular formula C7H15ClN2O2 B13534984 N-methyl-2-(morpholin-3-yl)acetamidehydrochloride

N-methyl-2-(morpholin-3-yl)acetamidehydrochloride

Cat. No.: B13534984
M. Wt: 194.66 g/mol
InChI Key: OAIYLYCHSLTMLQ-UHFFFAOYSA-N
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Description

N-methyl-2-(morpholin-3-yl)acetamide hydrochloride is a chemical compound with a molecular structure that includes a morpholine ring, an acetamide group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(morpholin-3-yl)acetamide hydrochloride typically involves the reaction of N-methylmorpholine with acetic anhydride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include methanol or ethanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of N-methyl-2-(morpholin-3-yl)acetamide hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(morpholin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation products: N-oxide derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Various substituted acetamide derivatives.

Scientific Research Applications

N-methyl-2-(morpholin-3-yl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-2-(morpholin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A related compound with similar structural features but different functional groups.

    Morpholine: The parent compound of the morpholine ring, lacking the acetamide and methyl groups.

    N-methyl-2-(morpholin-2-yl)acetamide hydrochloride: A structural isomer with the acetamide group attached to a different position on the morpholine ring.

Uniqueness

N-methyl-2-(morpholin-3-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

N-methyl-2-morpholin-3-ylacetamide;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c1-8-7(10)4-6-5-11-3-2-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H

InChI Key

OAIYLYCHSLTMLQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1COCCN1.Cl

Origin of Product

United States

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